molecular formula C9H7ClO B7806519 3-Phenylprop-2-enoyl chloride

3-Phenylprop-2-enoyl chloride

Cat. No.: B7806519
M. Wt: 166.60 g/mol
InChI Key: WOGITNXCNOTRLK-UHFFFAOYSA-N
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Description

3-Phenylprop-2-enoyl chloride is an organic compound that combines the structural features of styrene and carbonyl chloride. Styrene is a derivative of benzene with a vinyl group, while carbonyl chloride, also known as phosgene, is a highly reactive compound used in organic synthesis. The combination of these two components results in a compound with unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenylprop-2-enoyl chloride can be synthesized through various methods. One common approach involves the reaction of styrene with carbonyl chloride under controlled conditions. This reaction typically requires a catalyst, such as aluminum chloride, to facilitate the formation of the desired product. The reaction is carried out at low temperatures to prevent the decomposition of the reactants and to ensure high yield.

Industrial Production Methods

In industrial settings, the production of styrene-carbonyl chloride often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Phenylprop-2-enoyl chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert styrene-carbonyl chloride into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the carbonyl chloride group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

    Oxidation: The major products are carbonyl compounds such as aldehydes and ketones.

    Reduction: Alcohols are the primary products of reduction reactions.

    Substitution: The products vary depending on the substituent introduced, but can include esters, amides, and other functionalized compounds.

Scientific Research Applications

3-Phenylprop-2-enoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the modification of biomolecules for various studies.

    Medicine: It is used in the development of pharmaceuticals and drug delivery systems.

    Industry: this compound is utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of styrene-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in a variety of chemical transformations, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl chloride: Similar in structure but with a benzene ring instead of a styrene moiety.

    Acetyl chloride: Contains a carbonyl chloride group but lacks the aromatic ring.

    Vinyl chloride: Similar vinyl group but lacks the carbonyl chloride functionality.

Uniqueness

3-Phenylprop-2-enoyl chloride is unique due to the presence of both the styrene and carbonyl chloride functionalities. This combination imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. The compound’s ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

3-phenylprop-2-enoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGITNXCNOTRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059264
Record name 3-Phenyl-2-propenoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102-92-1
Record name Cinnamoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenyl-2-propenoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The polymeric main chain having the above repeating structure was synthesized according to the same procedures as described in Example 1. The side chain was synthesized as follows. First, 1 g (0.006 mol) of cinnamic acid was reacted with 0.71 g (0.006 mol) of thionyl chloride in dichloromethane at a temperature of 35° C. for 1 hour to form cinnamoyl chloride. Then, the cinnamoyl chloride was reacted with 0.98 g (0.006 mol) of 4-hydroxybenzoic acid and an aqueous solution of NaOH/DMSO with stirring for 1 hour at a room temperature. The product was again reacted with thionyl chloride in dichloromethane to form a side chain as follows.
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Synthesis routes and methods II

Procedure details

The styrene carboxylic acid copolymer (20.0g) from Example 7(b) was refluxed with stirring for 2 hours in thionyl chloride (300 ml.) containing N,N-dimethylformamide (3.0 ml.). After cooling to room temperature the mixture was filtered and the polymer washed with chloroform (5 × 100 ml., containing 2% v /v ethanol); and dried in vacuo at 40° to constant weight. The title polymer (21.80g) exhibited μ max (Nujol) 1770 and 1738 cm-1 (C=O) and was yellow-green in colour.
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Synthesis routes and methods III

Procedure details

A cinnamic acid is first prepared by reacting a benzaldehyde with malonic acid in pyridine and piperidine. The cinnamic acid is then reacted with thionyl chloride to produce a cinnamoyl chloride derivative. The HE-CelCN is finally synthesized by reacting HE-cellulose with the cinnamoyl chloride derivative in an inert solvent (such as chloroform, nitrobenzene, chlorobenzene, or the like). The reaction mixture is diluted with methanol, filtered, dried in a vacuum, and milled by a vibrating mill, whereupon the CelCN is obtained.
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Synthesis routes and methods IV

Procedure details

As further shown in FIG. 3, the cinnamoyl chloride aziridine intermediate was dissolved in aqueous acetic acid at 0° C., stirred at this temperature for 10 h and worked up as usual. Purification of the crude mixture by column chromatography and crystallization afforded the open chain cinnamoyl chloride intermediate.
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cinnamoyl chloride aziridine
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